N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide
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Overview
Description
N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide is a chemical compound with the molecular formula C8H11N5O4. It is known for its unique structure, which includes both cyano and carbamoyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) as catalysts. These reagents facilitate the condensation of cyanoacetic acid with various amines to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the cyano group into other functional groups, such as amines.
Substitution: The active hydrogen on the C-2 position of the compound can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide include other cyanoacetamide derivatives, such as:
- N-Cyanoacetylurea
- N-Cyanoacetylthiourea
- N-Cyanoacetylhydrazine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
55860-73-6 |
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Molecular Formula |
C8H11N5O4 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
[[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] N-propylcarbamate |
InChI |
InChI=1S/C8H11N5O4/c1-2-3-11-8(16)17-13-5(4-9)6(14)12-7(10)15/h2-3H2,1H3,(H,11,16)(H3,10,12,14,15) |
InChI Key |
BFFPDFPKQBXWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)ON=C(C#N)C(=O)NC(=O)N |
Origin of Product |
United States |
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